4-(2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide
Description
The compound 4-(2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide is a synthetic heterocyclic molecule featuring a thiazolo[4,5-d]pyridazinone core substituted with a pyrrolidine ring, a thiophenyl group, and a benzamide side chain. This structure combines pharmacophoric elements known to influence bioactivity, including:
- A thiazolo[4,5-d]pyridazinone scaffold, which is associated with diverse biological properties such as kinase inhibition and anticancer activity .
- A thiophen-2-yl group at position 7, contributing to lipophilicity and π-π stacking interactions, often critical for target binding in medicinal chemistry .
- A benzamide moiety linked via an acetamido bridge, a common feature in enzyme inhibitors (e.g., PARP or HDAC inhibitors) due to its hydrogen-bonding capacity .
Properties
IUPAC Name |
4-[[2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3S2/c23-20(30)13-5-7-14(8-6-13)24-16(29)12-28-21(31)18-19(17(26-28)15-4-3-11-32-15)33-22(25-18)27-9-1-2-10-27/h3-8,11H,1-2,9-10,12H2,(H2,23,30)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFPROQRZZHRBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)N)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a thiazolo[4,5-d]pyridazine core, a pyrrolidine moiety, and an acetamido side chain. The unique combination of functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 465.6 g/mol |
| Structural Formula | C23H23N5O2S2 |
| CAS Number | 1105219-25-7 |
Cardiovascular Research
Research indicates that this compound exhibits significant activity in promoting the maturation of cardiomyocytes, making it relevant in cardiovascular drug development aimed at treating heart diseases. The interaction with various biological targets may influence cellular signaling pathways crucial for cardiac function .
Antitumor Activity
The compound's thiazolo[4,5-d]pyridazine core has been associated with potential antitumor activity. Studies suggest that derivatives of thiazole-based compounds often demonstrate cytotoxic effects against various cancer cell lines . The specific mechanisms involve the inhibition of cell proliferation and induction of apoptosis in tumor cells.
Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. It can modulate the expression of key inflammatory mediators such as nitric oxide (NO) and cytokines. In vitro studies have demonstrated that it can suppress COX enzyme activity, which is pivotal in the inflammatory response .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as COX enzymes.
- Cell Signaling Modulation : It can affect signaling pathways related to cell survival and apoptosis, particularly in cardiomyocytes and cancer cells.
- Interaction with Receptors : The structural features allow for potential interactions with specific receptors involved in cardiovascular and anti-inflammatory responses.
Case Studies
- Cardiomyocyte Maturation : A study highlighted that derivatives similar to this compound promoted cardiomyocyte maturation in vitro, suggesting a role in regenerative medicine for heart diseases .
- Antitumor Efficacy : In a series of experiments involving various cancer cell lines, the compound was found to induce apoptosis and inhibit proliferation significantly compared to control groups .
- Inflammatory Response : In vivo models demonstrated that treatment with the compound resulted in reduced paw edema and inflammatory markers compared to untreated controls, indicating its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Key Observations:
Core Modifications: The target compound’s pyridazinone core (vs. Substituents at position 7 (e.g., thiophenyl vs. phenyl or methyl) influence steric bulk and electronic effects, which could modulate binding to hydrophobic pockets in biological targets .
Functional Group Impact :
- The benzamide group in the target compound and contrasts with the sulfonamide in , suggesting divergent mechanisms (e.g., sulfonamides often target carbonic anhydrases, while benzamides inhibit proteases or kinases).
- The pyrrolidinyl substituent in the target compound may improve solubility compared to the dimethyl groups in , critical for bioavailability.
Key Observations:
- Microwave-assisted synthesis (e.g., ) often reduces reaction time and improves yields compared to conventional methods.
- The target compound’s acetamido-benzamide linkage likely requires coupling reagents (e.g., EDC/HOBt) similar to those used in peptide synthesis, though direct evidence is lacking.
Inferred Bioactivity Based on Analogues
- Anticancer Potential: Thiazolo[4,5-d]pyridazinone sulfonamides and pyrimidinones have shown activity against cancer cells, possibly via kinase inhibition or apoptosis induction. The thiophenyl group in the target compound may enhance penetration into lipid-rich tumor microenvironments.
- Enzyme Inhibition: Benzamide derivatives (e.g., ) are known to inhibit enzymes like poly(ADP-ribose) polymerase (PARP), suggesting a plausible mechanism for the target compound.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature : Maintaining reflux conditions in polar anhydrous solvents (e.g., ethanol or DMF) to facilitate nucleophilic attacks and cyclization .
- Catalysts : Using piperidine or phosphorus pentasulfide for thiazole ring formation .
- Purification : Chromatographic techniques (e.g., column chromatography) and recrystallization from solvent mixtures (DMF:EtOH) to isolate high-purity products . Methodological validation via NMR and mass spectrometry is critical to confirm structural integrity .
Q. What advanced analytical techniques are essential for confirming the compound’s structural integrity?
- NMR Spectroscopy : 1H/13C NMR for verifying proton environments and carbon backbone, particularly for distinguishing pyrrolidinyl and thiophenyl substituents .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of the thiazolo[4,5-d]pyridazin core geometry .
Q. What methodological approaches are recommended for initial biological activity screening?
- In vitro assays : Antibacterial testing via minimum inhibitory concentration (MIC) assays; antitumor activity via cell viability assays (e.g., MTT on cancer cell lines) .
- Enzyme inhibition studies : Target-specific assays (e.g., kinase or protease inhibition) to identify mechanistic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsomal assays), and plasma protein binding to explain efficacy gaps .
- Advanced models : Use 3D tumor spheroids or patient-derived xenografts (PDX) to bridge in vitro-in vivo discrepancies .
- Dose-response reevaluation : Optimize dosing regimens based on allometric scaling from preclinical data .
Q. What computational strategies are effective for predicting reactivity or biological target interactions?
- Quantum chemical calculations : Employ density functional theory (DFT) to model reaction pathways (e.g., thiazole ring formation) and transition states .
- Molecular docking : Simulate interactions with biological targets (e.g., ATP-binding pockets of kinases) using software like AutoDock Vina .
- Machine learning : Train models on existing thiazolo-pyridazin derivatives to predict synthetic feasibility or bioactivity .
Q. How can reaction mechanisms for the thiazolo[4,5-d]pyridazin core formation be elucidated?
- Kinetic studies : Monitor intermediate formation via time-resolved FTIR or HPLC to identify rate-limiting steps .
- Isotopic labeling : Use 13C-labeled precursors to trace carbon migration during cyclization .
- Computational modeling : Map potential energy surfaces (PES) to validate proposed mechanisms .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in spectroscopic data during structural characterization?
- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., methyl 4-((2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate) .
- Dynamic NMR : Resolve conformational equilibria (e.g., pyrrolidinyl ring puckering) causing signal splitting .
- Synchrotron XRD : Resolve ambiguous crystallographic data for high-Z elements (e.g., sulfur) .
Methodological Tables
| Biological Assay Design | Protocol | Reference |
|---|---|---|
| Antitumor activity | MTT assay on HeLa or MCF-7 cell lines | |
| Enzyme inhibition | Fluorescence-based kinase inhibition assay |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
